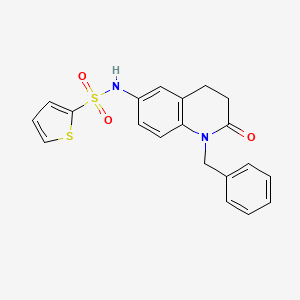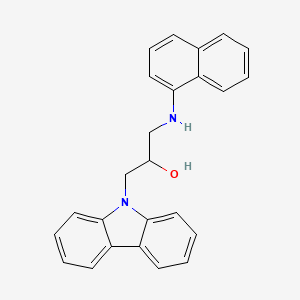
1-(9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol, also known as Carbazolyl-naphthalenyl-propanolol (CNP), is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CNP is a beta-blocker, which means it can block the effects of adrenaline and other stress hormones on the heart and blood vessels.
Mécanisme D'action
CNP works by blocking the beta-adrenergic receptors in the heart and blood vessels. This prevents the effects of adrenaline and other stress hormones on the heart, resulting in a decrease in heart rate and blood pressure. CNP also has anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CNP has been shown to have several biochemical and physiological effects. It can decrease heart rate and blood pressure, reduce inflammation, and induce cell cycle arrest and apoptosis in cancer cells. CNP has also been shown to improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CNP is its specificity for beta-adrenergic receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, CNP can be difficult to synthesize and purify, which can limit its availability for research. Additionally, the effects of CNP can vary depending on the dose and duration of treatment, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on CNP. One area of interest is its potential use in combination with other drugs for the treatment of cancer or heart failure. Another area of research is the development of more efficient synthesis methods for CNP, which could increase its availability for research. Additionally, further studies are needed to determine the optimal dose and duration of CNP treatment for various conditions.
Méthodes De Synthèse
CNP can be synthesized through a multi-step process that involves the reaction of 1-(9H-carbazol-9-yl)propan-2-ol with naphthalen-1-amine. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide. The resulting product is then purified through column chromatography to obtain pure CNP.
Applications De Recherche Scientifique
CNP has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and anti-cancer properties. In one study, CNP was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that CNP can reduce inflammation in the lungs of mice with asthma. CNP has also been studied for its potential use in treating heart failure and hypertension.
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-(naphthalen-1-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c28-19(16-26-23-13-7-9-18-8-1-2-10-20(18)23)17-27-24-14-5-3-11-21(24)22-12-4-6-15-25(22)27/h1-15,19,26,28H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHWSRRVVHAGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1,1'-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2975006.png)
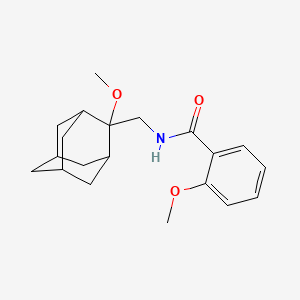
![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2975009.png)
![3-(3-methoxyphenyl)-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2975010.png)
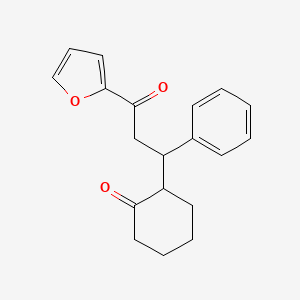
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2975015.png)
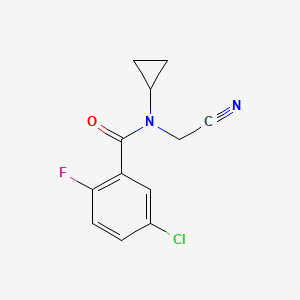

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2975018.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2975020.png)
![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2975023.png)
![1-Methyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyrazole](/img/structure/B2975025.png)
